Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Computational chemistry

2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034238-19-0) is a synthetic sulfonamide derivative possessing a 2-chlorobenzenesulfonamide core linked via a methylene bridge to a 3-(furan-3-yl)pyrazine scaffold. Its molecular formula is C₁₅H₁₂ClN₃O₃S (exact mass 349.0288 Da), with computed physicochemical descriptors including XLogP3 of 1.6 and a topological polar surface area of 93.5 Ų.

Molecular Formula C15H12ClN3O3S
Molecular Weight 349.79
CAS No. 2034238-19-0
Cat. No. B2584791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
CAS2034238-19-0
Molecular FormulaC15H12ClN3O3S
Molecular Weight349.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)Cl
InChIInChI=1S/C15H12ClN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
InChIKeyDKYSLXMWEUPSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034238-19-0): Structural Identity and Procurement-Grade Baseline


2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034238-19-0) is a synthetic sulfonamide derivative possessing a 2-chlorobenzenesulfonamide core linked via a methylene bridge to a 3-(furan-3-yl)pyrazine scaffold [1]. Its molecular formula is C₁₅H₁₂ClN₃O₃S (exact mass 349.0288 Da), with computed physicochemical descriptors including XLogP3 of 1.6 and a topological polar surface area of 93.5 Ų [1]. The compound belongs to the broader class of 2,3-disubstituted pyrazinesulfonamides, a chemotype explored for CRTH2 (DP2) receptor modulation and anti-infective applications [2][3]. Critically, procurement documentation must distinguish this compound from its furan-2-yl regioisomer (CAS not identical) and from analogs bearing alternative halogen or aryl substitutions, as these structural nuances directly impact target engagement potential and physicochemical behavior.

Why Generic Substitution Fails for 2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: The Quantitative Case for Structural Precision


Within the N-(pyrazin-2-yl)benzenesulfonamide class, seemingly minor structural alterations produce disproportionate changes in biological activity, rendering generic substitution unreliable. Bouz et al. demonstrated that anti-mycobacterial activity against M. tuberculosis H37Rv varied from MIC = 6.25 μg/mL for 4-amino-substituted derivatives to complete inactivity for most other substitution patterns in an otherwise identical scaffold, a >16-fold potency differential driven solely by aryl substitution [1]. In the CRTH2 patent space, the nature of the aryl sulfonamide substituent (2-Cl vs. 2-CF₃ vs. 4-CN) and the heterocycle at the pyrazine 3-position dictate target binding and functional antagonism—compounds within the same Markush structure exhibit orders-of-magnitude differences in potency [2]. For the present compound, three structural variables are combinatorially unique: (i) the 2-chloro ortho substitution on the benzenesulfonamide ring, (ii) the furan-3-yl (not furan-2-yl) attachment at the pyrazine 3-position, and (iii) the methylene (-CH₂-) linker between the sulfonamide nitrogen and the pyrazine core. Each of these features independently modulates lipophilicity (XLogP3 = 1.6), hydrogen-bond acceptor count (6), and topological polar surface area (93.5 Ų) [3], parameters that govern permeability, solubility, and off-target promiscuity. No generic alternative simultaneously replicates all three structural determinants; substituting any single feature produces a different chemical entity with unvalidated and non-interchangeable performance characteristics.

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide


Furan Regioisomerism (3-yl vs. 2-yl): Physicochemical and Predicted Binding Divergence

The target compound bears a furan-3-yl substituent at the pyrazine 3-position, whereas the closest commercially cataloged analog, 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, bears a furan-2-yl group. This regiochemical difference alters the spatial orientation of the furan oxygen lone pair relative to the pyrazine ring plane, affecting both molecular electrostatic potential distribution and hydrogen-bond acceptor geometry. The furan-3-yl isomer presents a distinct vector for putative interactions with target protein residues compared to the furan-2-yl isomer [1]. While no direct head-to-head biological comparison of these two regioisomers has been published in the peer-reviewed literature, computational docking studies on structurally related N-(pyrazin-2-yl)benzenesulfonamides have demonstrated that heterocycle orientation at the pyrazine 3-position is a critical determinant of binding pose within the DHPS active site, with predicted binding energy differences exceeding 1.5 kcal/mol between regioisomeric pairs [2].

Medicinal chemistry Structure-activity relationship Computational chemistry

Halogen Substitution at the 2-Position of Benzenesulfonamide: Chloro vs. Bromo vs. Fluoro Physicochemical and Steric Differentiation

The target compound incorporates a 2-chloro substituent on the benzenesulfonamide phenyl ring. The closest halogen-substituted analogs bearing the identical furan-3-yl-pyrazin-2-ylmethyl core are 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide and 2-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide. The chloro substituent confers an intermediate van der Waals radius (1.75 Å, vs. Br: 1.85 Å, F: 1.47 Å) and electronegativity (Pauling scale: Cl 3.16, vs. Br 2.96, F 3.98), directly modulating halogen-bond donor capacity, metabolic stability toward oxidative dehalogenation, and lipophilicity [1]. In the CRTH2 patent series US 8,796,280, 2-chlorobenzenesulfonamide derivatives consistently exhibited distinct potency profiles compared to their 2-trifluoromethyl and 4-cyano congeners, with Example 2 (2-chloro-N-{3-[4-({methyl[4-(trifluoromethoxy)phenyl]amino}methyl)phenyl]pyrazin-2-yl}benzenesulfonamide) achieving 99% purity by HPLC and full characterization, confirming the synthetic tractability of the 2-chlorobenzenesulfonamide subclass [2]. No peer-reviewed head-to-head biological comparison of the 2-Cl, 2-Br, and 2-F analogs bearing the furan-3-yl-pyrazin-2-ylmethyl core has been published.

Medicinal chemistry Halogen bonding Physicochemical profiling

Chemotype Uniqueness Within the CRTH2 (DP2) Antagonist Patent Landscape

The 2,3-disubstituted pyrazinesulfonamide patent family (US 8,796,280 B2 and related filings) encompasses a broad Markush structure in which the pyrazine 3-position is substituted with an aryl or heteroaryl group and the sulfonamide nitrogen is directly attached to the pyrazine 2-position [1]. Critically, examination of the exemplified compounds in US 8,796,280 reveals that none contain a furan-3-yl substituent directly at the pyrazine 3-position—the patent's exemplified heterocycles at this position are limited to phenyl, substituted phenyl, indolylmethylphenyl, and benzimidazolylmethylphenyl derivatives [1]. The target compound's furan-3-yl-pyrazine motif therefore represents a distinct chemotype not explicitly exemplified within the dominant CRTH2 patent estate. Furthermore, the methylene linker (-CH₂-) between the sulfonamide nitrogen and the pyrazine ring in the target compound deviates from the direct N-pyrazine attachment exemplified in US 8,796,280, potentially altering the conformational flexibility and the pKa of the sulfonamide NH [1][2]. The anti-infective N-(pyrazin-2-yl)benzenesulfonamide series reported by Bouz et al. (2019) also lacks any furan-substituted derivatives, with the study focusing on phenyl, 4-aminophenyl, and 4-nitrobenzenesulfonamide variants [3].

Immunology Allergic inflammation GPCR antagonists Patent analysis

Preliminary Sigma-2 Receptor Affinity: A Potential Differentiating Biological Signal

A BindingDB entry (BDBM50604968, associated with CHEMBL5190189) reports a Ki value of 23 nM for binding affinity toward the sigma-2 receptor (TMEM97) for a compound matching the structural description of the target molecule [1]. This affinity, if confirmed for the authenticated compound, would represent a meaningful biochemical signal distinguishing it from the majority of N-(pyrazin-2-yl)benzenesulfonamide analogs, which have been primarily profiled for anti-infective (DHPS inhibition) or CRTH2 antagonism endpoints. However, the published Bouz et al. (2019) study reported that their N-(pyrazin-2-yl)benzenesulfonamide series showed no significant cytotoxicity (selectivity index not explicitly calculated but all compounds tested at concentrations well above their MIC values) [2], suggesting that off-target sigma receptor engagement is not a general class property. The CRTH2 patent US 8,796,280 does not report sigma receptor profiling for any exemplified compounds [3]. The following caveat applies: the BindingDB entry has not been independently verified against a peer-reviewed publication naming this specific compound, and the assignment to CAS 2034238-19-0 requires confirmatory analytical characterization.

Sigma receptor pharmacology CNS drug discovery Binding affinity

Evidence-Backed Application Scenarios for 2-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034238-19-0)


CRTH2/DP2 Antagonist Lead-Hopping and IP Diversification

The target compound's furan-3-yl-pyrazine scaffold occupies chemical space not exemplified in the dominant CRTH2 patent estate (US 8,796,280 B2), where all exemplified 3-substituents are aryl or aryl-methyl-heterocycle derivatives [1]. Medicinal chemistry teams pursuing novel CRTH2 antagonists for allergic asthma, atopic dermatitis, or eosinophilic esophagitis can procure this compound as a structurally differentiated starting point for lead optimization, with the reasonable class-level expectation—based on the patent's generic formula—that 2,3-disubstituted pyrazinesulfonamides bearing appropriate substituents can inhibit CRTH2-mediated eosinophil chemotaxis and Th2 cytokine production [1]. The 2-chloro substitution on the benzenesulfonamide is consistent with active examples in the patent (Example 2 utilizes a 2-chlorobenzenesulfonamide moiety), providing a precedent for target engagement [1].

Sigma-2 Receptor (TMEM97) Tool Compound Development

The BindingDB-reported sigma-2 receptor Ki of 23 nM [2], if independently confirmed, positions this compound as a potential starting point for sigma-2 receptor probe development. Sigma-2 (TMEM97) is implicated in cancer cell proliferation, neurodegenerative disease, and synaptic function. The compound's moderate lipophilicity (XLogP3 = 1.6) and favorable TPSA (93.5 Ų) [3] suggest potential for CNS permeability (typically favored when TPSA < 90 Ų and XLogP3 between 1 and 3), making it a candidate for in vivo target engagement studies in CNS indications, contingent upon confirmatory pharmacokinetic profiling.

Anti-Infective Sulfonamide SAR Expansion

Bouz et al. (2019) established that N-(pyrazin-2-yl)benzenesulfonamides can achieve MIC values as low as 6.25 μg/mL (22–25 μM) against M. tuberculosis H37Rv, but their tested compound set lacked any furan-substituted derivatives [4]. The target compound, bearing a furan-3-yl group at the pyrazine 3-position, extends this SAR exploration into heterocycle-substituted chemical space. The presence of the furan oxygen provides an additional hydrogen-bond acceptor not present in the phenyl-substituted analogs characterized by Bouz et al., which may enable novel interactions with the DHPS active site or with alternative mycobacterial targets identified through the authors' target fishing approach (e.g., matrix metalloproteinase-8) [4]. Procurement is warranted for anti-infective screening cascades seeking to diversify beyond the amide and retro-amide linker series already profiled.

Computational Chemistry and Virtual Screening Library Design

With well-defined computed descriptors including exact mass (349.0288 Da), XLogP3 (1.6), TPSA (93.5 Ų), rotatable bond count (5), and hydrogen bond donor/acceptor counts (1/6) [3], this compound serves as a physicochemically characterized entry in virtual screening libraries. Its structural uniqueness relative to exemplified CRTH2 and anti-infective chemotypes [1][4] makes it valuable for computational hit identification campaigns employing pharmacophore searching, shape-based screening, or machine learning models trained on sulfonamide bioactivity data. The furan-3-yl regioisomer provides a distinct 3D shape and electrostatic fingerprint compared to the furan-2-yl analog, enabling exploration of regioisomer-dependent docking poses.

Quote Request

Request a Quote for 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.